molecular formula C20H20Cl2N2O2S B12532706 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- CAS No. 651335-04-5

1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-

Cat. No.: B12532706
CAS No.: 651335-04-5
M. Wt: 423.4 g/mol
InChI Key: HEFSMLOWAOXFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a chlorine atom at the 5th position of the indole ring, a sulfonyl group attached to a 3-chlorophenyl group at the 3rd position, and a piperidinylmethyl group at the 1st position. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The 3-chlorophenyl group is introduced through a sulfonylation reaction, where the indole is treated with 3-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

    Piperidinylmethyl Substitution: Finally, the piperidinylmethyl group is attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using 2-piperidinylmethyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- can be compared with other similar compounds, such as:

    1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-: This compound lacks the chlorine atom at the 5th position, which may affect its chemical reactivity and biological activity.

    1H-Indole, 5-chloro-3-[(phenyl)sulfonyl]-1-(2-piperidinylmethyl)-: This compound lacks the chlorine atom on the phenyl group, which may influence its interactions with molecular targets.

    1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-methyl-: This compound has a methyl group instead of a piperidinylmethyl group, which may alter its pharmacokinetic properties.

The uniqueness of 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

651335-04-5

Molecular Formula

C20H20Cl2N2O2S

Molecular Weight

423.4 g/mol

IUPAC Name

5-chloro-3-(3-chlorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole

InChI

InChI=1S/C20H20Cl2N2O2S/c21-14-4-3-6-17(10-14)27(25,26)20-13-24(12-16-5-1-2-9-23-16)19-8-7-15(22)11-18(19)20/h3-4,6-8,10-11,13,16,23H,1-2,5,9,12H2

InChI Key

HEFSMLOWAOXFOV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.